molecular formula C18H20O3 B15289615 4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid

4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid

Cat. No.: B15289615
M. Wt: 284.3 g/mol
InChI Key: HMSMJOAPDYWJND-RAXLEYEMSA-N
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Description

3-(4’-Carboxybenzylidene)camphor is a derivative of camphor, commonly known for its use as a UV filter in sunscreen products. This compound is a metabolite of 3-(4’-methylbenzylidene)camphor, which is also used in sunscreens. The compound has garnered attention due to its potential endocrine-disrupting effects and its presence in various environmental matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-carboxybenzylidene)camphor typically involves the oxidation of 3-(4’-methylbenzylidene)camphor. This process can be carried out using various oxidizing agents under controlled conditions. For instance, the oxidation can be achieved using potassium permanganate or other suitable oxidizing agents in an aqueous medium .

Industrial Production Methods

Industrial production of 3-(4’-carboxybenzylidene)camphor follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4’-Carboxybenzylidene)camphor undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4’-Carboxybenzylidene)camphor has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 3-(4’-carboxybenzylidene)camphor involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. Additionally, the compound has been shown to interact with estrogen receptors, potentially leading to endocrine-disrupting effects. This interaction can alter the expression of genes regulated by estrogen, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4’-Carboxybenzylidene)camphor is unique due to its dual role as a UV filter and a potential endocrine disruptor. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-[(Z)-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzoic acid

InChI

InChI=1S/C18H20O3/c1-17(2)14-8-9-18(17,3)15(19)13(14)10-11-4-6-12(7-5-11)16(20)21/h4-7,10,14H,8-9H2,1-3H3,(H,20,21)/b13-10-

InChI Key

HMSMJOAPDYWJND-RAXLEYEMSA-N

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C\C3=CC=C(C=C3)C(=O)O)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C(=O)O)C)C

Origin of Product

United States

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